molecular formula C12H17N B2719484 (R)-2-Methyl-2-phenylpiperidine CAS No. 1272031-55-6

(R)-2-Methyl-2-phenylpiperidine

Cat. No.: B2719484
CAS No.: 1272031-55-6
M. Wt: 175.275
InChI Key: FLNODMVWOCAIEF-GFCCVEGCSA-N
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Description

®-2-Methyl-2-phenylpiperidine is a chiral piperidine derivative with a phenyl group and a methyl group attached to the nitrogen-containing six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-2-phenylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methyl-2-phenylpyridine using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer.

Another method involves the reductive amination of 2-methyl-2-phenylpyridine with a chiral amine, followed by hydrogenation. This approach also yields the ®-enantiomer with high selectivity.

Industrial Production Methods

Industrial production of ®-2-Methyl-2-phenylpiperidine typically involves large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-2-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of ®-2-Methyl-2-phenylpiperidine.

    Reduction: Amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

®-2-Methyl-2-phenylpiperidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-2-phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-2-phenylpiperidine: The enantiomer of ®-2-Methyl-2-phenylpiperidine, with similar chemical properties but different biological activity.

    2-Methyl-2-phenylpyridine: A precursor in the synthesis of ®-2-Methyl-2-phenylpiperidine.

    2-Phenylpiperidine: A structurally similar compound lacking the methyl group.

Uniqueness

®-2-Methyl-2-phenylpiperidine is unique due to its chiral nature, which imparts specific biological activity and selectivity in binding to molecular targets. This makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(2R)-2-methyl-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNODMVWOCAIEF-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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